molecular formula C21H15ClN2OS B2908583 4-chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide CAS No. 303147-05-9

4-chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide

Cat. No.: B2908583
CAS No.: 303147-05-9
M. Wt: 378.87
InChI Key: XKYMYQOBWDEAMJ-UHFFFAOYSA-N
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Description

4-Chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide is a complex organic compound characterized by its unique structural features, including a chloro group, a cyano group, and a sulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds under mild and functional group-tolerant conditions. This reaction often employs palladium catalysts and boronic acids or their derivatives as reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand the interaction of various biomolecules and cellular processes.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide exerts its effects involves interactions with molecular targets and pathways. The cyano group, for instance, can act as a bioisostere for carbonyl groups, influencing the binding affinity to enzymes or receptors. The sulfanyl group may participate in redox reactions, impacting cellular processes.

Comparison with Similar Compounds

  • 4-Chloro-N-(2-phenylsulfanylphenyl)benzenecarboxamide

  • 4-Chloro-N-(2-(4-methylphenyl)sulfanylphenyl)benzenecarboxamide

  • 4-Chloro-N-(2-(3-methylphenyl)sulfanylphenyl)benzenecarboxamide

Uniqueness: 4-Chloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide stands out due to the presence of the cyano group at the 5-position, which can significantly alter its chemical and biological properties compared to similar compounds.

This compound's unique structure and versatile reactivity make it a valuable asset in scientific research and industrial applications. Its potential in drug development and material science continues to drive interest and innovation in the field.

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Properties

IUPAC Name

4-chloro-N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-14-2-9-18(10-3-14)26-20-11-4-15(13-23)12-19(20)24-21(25)16-5-7-17(22)8-6-16/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYMYQOBWDEAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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